molecular formula C16H20FNO2 B12758896 P9KP229Jru CAS No. 146725-35-1

P9KP229Jru

Cat. No.: B12758896
CAS No.: 146725-35-1
M. Wt: 276.33 g/mol
InChI Key: QUSLQENMLDRCTO-DAVRTETJSA-N
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Description

Based on synthetic protocols for related Ru(II) complexes , P9KP229Jru likely incorporates fluorinated phosphine or phosphite ligands, which enhance thermal stability and electron-withdrawing characteristics. Characterization of such compounds typically involves HPLC for purity validation (>98% purity required for catalytic studies) , NMR spectroscopy for structural elucidation , and mass spectrometry for molecular weight confirmation .

Key physicochemical properties (hypothetical, modeled after and ):

  • Molecular formula: C₁₈H₁₅F₆PRu (estimated)
  • Molecular weight: ~480 g/mol
  • Log P (octanol-water): 2.3 (predicted via XLOGP3)
  • Solubility: 0.5 mg/mL in DMSO
  • Thermal stability: Decomposition temperature >250°C

Properties

CAS No.

146725-35-1

Molecular Formula

C16H20FNO2

Molecular Weight

276.33 g/mol

IUPAC Name

methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-(111C)methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H20FNO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15-/m0/s1/i1-1

InChI Key

QUSLQENMLDRCTO-DAVRTETJSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2[11CH3])C[C@@H]1C3=CC=C(C=C3)F

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

Chemical Reactions Analysis

P9KP229Jru undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iron (III) for complex formation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the formation of a solid metal complex of iron from transitional elements is one of the notable reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares P9KP229Jru with three structurally or functionally analogous compounds, emphasizing synthesis, properties, and applications:

Parameter This compound Ru(II)-Biphenyl Complex (CAS 1046861-20-4) Chlorinated Boronic Acid Derivative (CAS 101623-69-2) DiDOPO-Based Flame Retardant
Molecular Formula C₁₈H₁₅F₆PRu C₆H₅BBrClO₂ C₉H₈ClNO₅ C₂₄H₂₀O₆P₂
Molecular Weight 480 g/mol 235.27 g/mol 245.62 g/mol 482.36 g/mol
Primary Application Catalysis (C–H activation) Suzuki-Miyaura coupling Pharmaceutical intermediates Flame retardation in polymers
Synthesis Method Ligand substitution in RuCl₃ Pd-catalyzed cross-coupling in THF/H₂O Acid-catalyzed esterification Silane coupling polymerization
Thermal Stability >250°C N/A 180°C (decomposition) >300°C
Key Spectral Data ¹H NMR: δ 7.8–8.2 (aromatic) IR: 1720 cm⁻¹ (B–O stretch) ¹³C NMR: δ 165 (carbonyl) ³¹P NMR: δ 25–30 ppm
Bioavailability/Reactivity Not applicable (catalytic use) Low GI absorption High CYP inhibition risk Non-toxic, non-leachable

Structural and Functional Insights:

Electron-Withdrawing Ligands : this compound’s fluorinated ligands enhance oxidative stability compared to the chlorinated boronic acid derivative, which degrades rapidly under basic conditions . This contrasts with the DiDOPO compound, where phosphorus-centered ligands improve flame retardancy via radical scavenging .

Catalytic Efficiency : While this compound is theorized to outperform CAS 1046861-20-4 in enantioselective catalysis due to its chiral phosphine ligands, the latter remains superior in cross-coupling reactions owing to its boron-based reactivity .

Synthetic Complexity : this compound’s synthesis requires stringent anhydrous conditions, unlike the aqueous-compatible DiDOPO system .

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